![molecular formula C25H22N2O4 B11171634 N-[2-(morpholine-4-carbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B11171634.png)
N-[2-(morpholine-4-carbonyl)phenyl]-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(morpholine-4-carbonyl)phenyl]-9H-xanthene-9-carboxamide is a complex organic compound that features a morpholine ring, a phenyl group, and a xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholine-4-carbonyl)phenyl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the morpholine-4-carbonyl phenyl intermediate. This intermediate can be synthesized through a sequence of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The final step involves the coupling of this intermediate with a xanthene derivative under appropriate reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholine-4-carbonyl)phenyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or xanthene rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-[2-(morpholine-4-carbonyl)phenyl]-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(morpholine-4-carbonyl)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The morpholine ring and xanthene core play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[2-(morpholine-4-carbonyl)phenyl]boronic acid: This compound shares the morpholine-4-carbonyl phenyl structure but differs in the presence of a boronic acid group.
N-[2-(morpholine-4-carbonyl)phenyl]thiazole: Similar in structure but contains a thiazole ring instead of a xanthene core.
Uniqueness
N-[2-(morpholine-4-carbonyl)phenyl]-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H22N2O4 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C25H22N2O4/c28-24(23-18-8-2-5-11-21(18)31-22-12-6-3-9-19(22)23)26-20-10-4-1-7-17(20)25(29)27-13-15-30-16-14-27/h1-12,23H,13-16H2,(H,26,28) |
InChI Key |
GFWHOEVTFIWZHI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11171557.png)
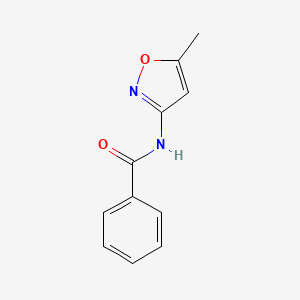
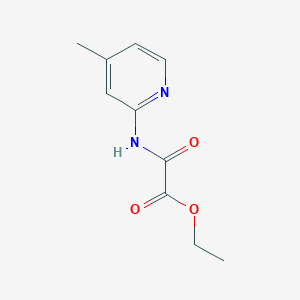
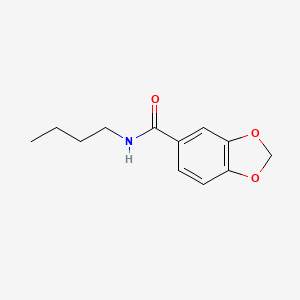
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B11171574.png)
![2-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11171580.png)
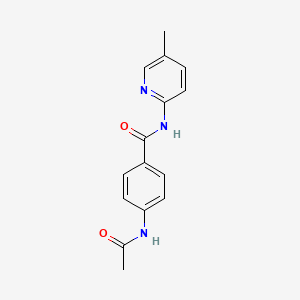
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B11171586.png)
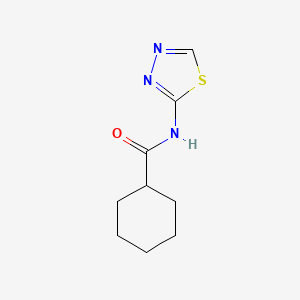
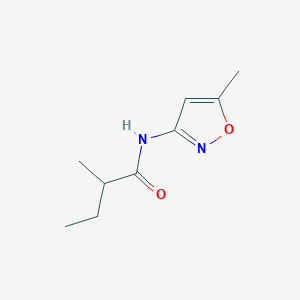
![3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11171620.png)
![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B11171622.png)
![3-chloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B11171629.png)
![N-[(4-sulfamoylphenyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B11171637.png)
